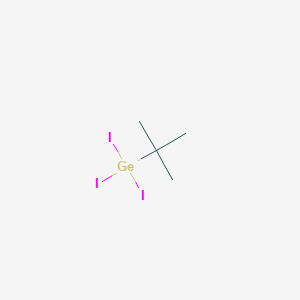
tert-Butyl(triiodo)germane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl(triiodo)germane is an organogermanium compound characterized by the presence of a tert-butyl group and three iodine atoms attached to a germanium atom
Méthodes De Préparation
The synthesis of tert-Butyl(triiodo)germane typically involves the reaction of germanium tetrachloride with tert-butyl lithium, followed by the introduction of iodine. The reaction conditions often require an inert atmosphere and low temperatures to prevent decomposition. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.
Analyse Des Réactions Chimiques
tert-Butyl(triiodo)germane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other by-products.
Reduction: Reduction reactions can yield germanium hydrides.
Substitution: The iodine atoms can be substituted with other halogens or functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
tert-Butyl(triiodo)germane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial properties.
Medicine: Research is ongoing to investigate its potential use in drug development, particularly for its anticancer properties.
Industry: The compound is used in the production of semiconductors and other electronic materials due to its unique electronic properties.
Mécanisme D'action
The mechanism by which tert-Butyl(triiodo)germane exerts its effects involves the interaction of the germanium atom with biological molecules. The compound can form complexes with proteins and enzymes, altering their activity and leading to various biological effects. The molecular targets and pathways involved are still under investigation, but studies suggest that the compound may interfere with cellular signaling pathways and induce apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
tert-Butyl(triiodo)germane can be compared with other organogermanium compounds such as:
Trimethylgermane: Similar in structure but with three methyl groups instead of iodine atoms.
Triphenylgermane: Contains three phenyl groups attached to the germanium atom.
Tetramethylgermane: Features four methyl groups attached to the germanium atom. The uniqueness of this compound lies in the presence of the bulky tert-butyl group and the highly reactive iodine atoms, which confer distinct chemical properties and reactivity compared to other organogermanium compounds.
Propriétés
Numéro CAS |
86745-71-3 |
|---|---|
Formule moléculaire |
C4H9GeI3 |
Poids moléculaire |
510.46 g/mol |
Nom IUPAC |
tert-butyl(triiodo)germane |
InChI |
InChI=1S/C4H9GeI3/c1-4(2,3)5(6,7)8/h1-3H3 |
Clé InChI |
GQNVXNJWUGDVDW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Ge](I)(I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


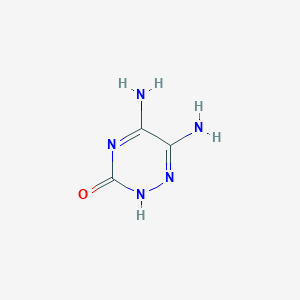
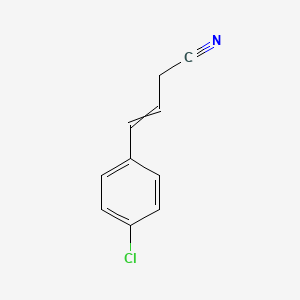
![2-[2-(Decylsulfanyl)ethoxy]ethan-1-ol](/img/structure/B14419280.png)
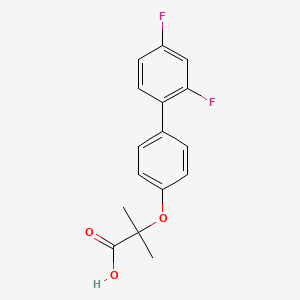
![1,1'-(Butane-1,4-diyl)bis[4-(chloromethyl)benzene]](/img/structure/B14419315.png)
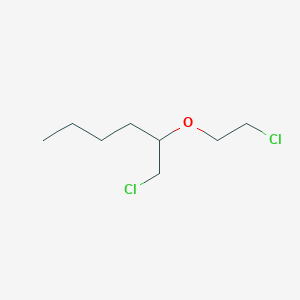
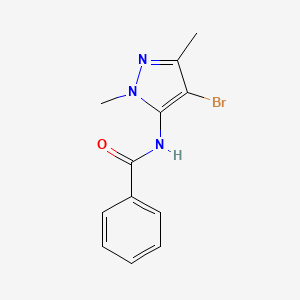
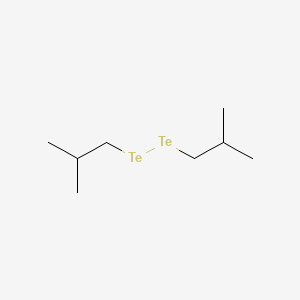
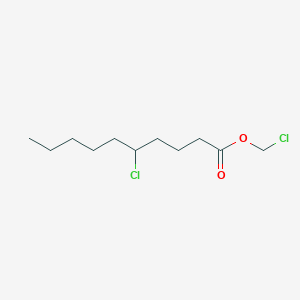
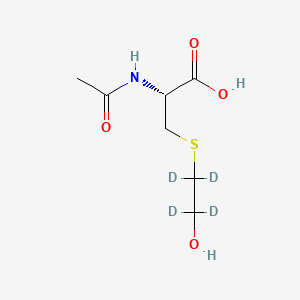
![N-[1-Carboxy-3-oxo-3-(pyrrolidin-1-yl)propyl]-L-alanyl-L-proline](/img/structure/B14419339.png)
![N,N-Bis{2-[2-(2-methoxyethoxy)ethoxy]ethyl}dodecan-1-amine](/img/structure/B14419341.png)

![5-acetamido-3,5-dideoxy-D-glycero-alpha-D-galacto-non-2-ulonosyl-(2->3)-beta-D-galactosyl-(1->4)-2-acetamido-2-deoxy-beta-D-glucosyl-(1->3)-[beta-D-glucosyl-(1->4)]-beta-D-galactose](/img/structure/B14419358.png)
